molecular formula C8H7BrFNO3 B1410444 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene CAS No. 1807139-14-5

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene

Cat. No.: B1410444
CAS No.: 1807139-14-5
M. Wt: 264.05 g/mol
InChI Key: FHTJMWALVVPBFV-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol. This compound is characterized by the presence of bromine, fluorine, ethoxy, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene typically involves multi-step organic synthesis routes. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes substitution reactions to introduce the bromine, ethoxy, fluorine, and nitro groups . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas and catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common for compounds with similar functional groups and aromatic structures.

Comparison with Similar Compounds

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: This compound has a methyl group instead of an ethoxy group, which affects its reactivity and applications.

    1-Bromo-2-fluoro-3-nitrobenzene: This compound lacks the ethoxy group, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-bromo-3-ethoxy-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(11(12)13)3-6(9)8(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTJMWALVVPBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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